Methyl 4-(2-((2-hydroxy-2-phenethyl)amino)propyl)benzoate-2-butanedioate
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Overview
Description
BRL 26830A, also known as (R4,R4)-(±)-methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]-benzoate, (E)-2-butenedioate (2:1) salt, is a beta-3 adrenergic receptor agonist. This compound has been studied for its potential antiobesity and antidiabetic properties. It has shown significant effects in increasing metabolic rate and promoting weight loss in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRL 26830A involves the reaction of 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]-benzoic acid with methyl iodide in the presence of a base to form the methyl ester. This is followed by the formation of the (E)-2-butenedioate salt .
Industrial Production Methods: Industrial production methods for BRL 26830A are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including esterification and salt formation, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: BRL 26830A primarily undergoes reactions typical of esters and amines. These include:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Hydrolysis: 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]-benzoic acid and methanol.
Oxidation: Corresponding nitroso or nitro derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists.
Biology: Investigated for its effects on metabolic rate and energy expenditure in animal models.
Medicine: Explored for its potential as an antiobesity and antidiabetic agent. .
Industry: Potential applications in the development of weight loss and antidiabetic medications
Mechanism of Action
BRL 26830A exerts its effects by acting as an agonist at beta-3 adrenergic receptors. These receptors are primarily found in brown adipose tissue and are involved in the regulation of thermogenesis and lipolysis. By stimulating these receptors, BRL 26830A increases metabolic rate and promotes the breakdown of fats, leading to weight loss and improved glucose metabolism .
Comparison with Similar Compounds
- BRL 33725A
- BRL 35135A
- BRL 37344
Comparison: BRL 26830A is unique in its high selectivity for beta-3 adrenergic receptors, which makes it particularly effective in promoting thermogenesis and lipolysis. Compared to other beta-3 adrenergic receptor agonists, BRL 26830A has shown a higher degree of selectivity and potency in animal studies .
Properties
CAS No. |
87857-42-9 |
---|---|
Molecular Formula |
C42H50N2O10 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;methyl 4-[(2S)-2-[[(2S)-2-hydroxy-2-phenylethyl]amino]propyl]benzoate |
InChI |
InChI=1S/2C19H23NO3.C4H4O4/c2*1-14(20-13-18(21)16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)19(22)23-2;5-3(6)1-2-4(7)8/h2*3-11,14,18,20-21H,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*14-,18+;/m00./s1 |
InChI Key |
CXIQDZACPYLAAT-ZFNIQRJSSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(=O)OC)NC[C@H](C2=CC=CC=C2)O.C[C@@H](CC1=CC=C(C=C1)C(=O)OC)NC[C@H](C2=CC=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.CC(=O)C=CC(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synonyms |
BRL 26830 BRL 26830A BRL-26830A methyl 4-(2-((2-hydroxy-2-phenethyl)amino)propyl)benzoate-2-butanedioate |
Origin of Product |
United States |
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